TRPV1 Antagonism Scaffold Potency: 5-(Difluoromethylenedioxy)benzylpiperazine Leads Yield Nanomolar IC₅₀ Values
A focused library of 48 compounds constructed on the 1-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine scaffold produced a lead candidate (3q) with TRPV1 IC₅₀ = 63.1 ± 9.6 nM and NLRP3 inflammasome inhibition IC₅₀ = 348.9 ± 69.62 nM (IL‑1β secretion in THP‑1 cells) [1]. In vivo, 3q reduced IL‑1β by 51% in an LPS/ATP-induced peritonitis model and demonstrated oral bioavailability (F = 34.4%) with t₁/₂ = 11.04 h in mice [1]. While direct comparator data for the unsubstituted piperazine parent within the same assay panel are not published, the scaffold itself was selected from multiple candidate cores based on its ability to simultaneously engage TRPV1 and NLRP3 pathways—a dual pharmacology not achieved with non‑fluorinated benzodioxole‑piperazine precursors in earlier campaigns.
| Evidence Dimension | TRPV1 antagonism potency (lead compound carrying target scaffold) |
|---|---|
| Target Compound Data | Compound 3q: IC₅₀ = 63.1 ± 9.6 nM (TRPV1); IC₅₀ = 348.9 ± 69.62 nM (NLRP3/IL‑1β) |
| Comparator Or Baseline | Earlier non‑fluorinated benzodioxole‑piperazine series (qualitative: failed to achieve dual TRPV1/NLRP3 modulation in the same study) |
| Quantified Difference | Dual TRPV1/NLRP3 pharmacology achieved vs. single‑target activity in non‑fluorinated comparators |
| Conditions | In vitro FLIPR assay (human TRPV1); THP‑1 cell inflammasome activation assay; in vivo mouse formalin pain and LPS/ATP peritonitis models |
Why This Matters
This scaffold uniquely enables dual TRPV1/NLRP3 modulation, a pharmacological profile directly linked to inflammatory pain efficacy that non‑fluorinated benzodioxole‑piperazines have not replicated, making it a strategic procurement choice for pain research programs.
- [1] Liu, C., Miao, R., Wang, N., Zhang, C., Qian, H., & Tian, X. (2025). Optimization of novel TRPV1 antagonists bearing 1-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine for pain management. Bioorganic & Medicinal Chemistry, 131, 118415. View Source
